molecular formula C16H13NO2 B071280 Ethyl 5-(2-phenyleth-1-ynyl)nicotinate CAS No. 175203-65-3

Ethyl 5-(2-phenyleth-1-ynyl)nicotinate

Cat. No.: B071280
CAS No.: 175203-65-3
M. Wt: 251.28 g/mol
InChI Key: XYMCXALGLXBQPK-UHFFFAOYSA-N
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Description

Ethyl 5-(2-phenyleth-1-ynyl)nicotinate is an organic compound with the molecular formula C17H15NO2 It is a derivative of nicotinic acid and features a phenylethynyl group attached to the nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-phenyleth-1-ynyl)nicotinate typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinic acid and phenylacetylene.

    Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as triethylamine.

    Procedure: The nicotinic acid is first esterified to form ethyl nicotinate. This intermediate is then subjected to a Sonogashira coupling reaction with phenylacetylene to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Catalysts: Employing optimized palladium catalysts to increase yield and reduce reaction time.

    Purification: Implementing advanced purification techniques, such as column chromatography, to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-phenyleth-1-ynyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of phenylacetic acid derivatives.

    Reduction: Formation of ethyl 5-(2-phenylethyl)nicotinate.

    Substitution: Formation of various substituted nicotinates.

Scientific Research Applications

Ethyl 5-(2-phenyleth-1-ynyl)nicotinate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-phenyleth-1-ynyl)nicotinate involves its interaction with molecular targets such as enzymes or receptors. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, while the nicotinate moiety can engage in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl nicotinate: Lacks the phenylethynyl group, resulting in different chemical and biological properties.

    Phenylacetylene: Lacks the nicotinate moiety, limiting its applications in medicinal chemistry.

    Nicotinic acid: The parent compound, which lacks the ester and phenylethynyl groups.

Uniqueness

Ethyl 5-(2-phenyleth-1-ynyl)nicotinate is unique due to the presence of both the nicotinate and phenylethynyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 5-(2-phenylethynyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-19-16(18)15-10-14(11-17-12-15)9-8-13-6-4-3-5-7-13/h3-7,10-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMCXALGLXBQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381333
Record name Ethyl 5-(phenylethynyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-65-3
Record name Ethyl 5-(2-phenylethynyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(phenylethynyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-bromonicotinate (1.15 g, 5 mmol) in ethyl acetate (20 mL) under an N2 atmosphere, was added triethylamine (1.1 mL, 7.5 mmol, 1.5 eq.), phenyl acetylene (0.766 g, 7.5 mmol, 1.5 eq.), dichloro-bis(triphenylphosphine)-palladium(II) (176 mg, 0.25 mmol, 0.05 eq.), and copper iodide (10 mg, 0.05 mmol, 0.01 eq). The reaction mixture was heated at 50° C. for 20 h before being cooled to room temperature, filtered through a pad of celite, and solvent evaporated to provide a dark brown oil. Silica gel column chromatography (9/1-4/1 hexanes/EtOAc elution) provided the title compound as a pale yellow oil (1.26 g, yield 100%). 1H NMR (300 MHz, CDCl3) δ 9.11 (d, J=1.8 Hz, 1H), 8.87 (d, J=2.1 Hz, 1H), 8.39 (dd, J=1.8, 2.1 Hz, 1H), 7.56-7.53 (m, 2H), 7.40-7.30 (m, 3H), 4.42 (q, J=7.2 Hz, 2H), 1.43 (t, J=7.2 Hz, 3H); ESI-MS m/z 251.9 (M+H)+.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
0.766 g
Type
reactant
Reaction Step One
[Compound]
Name
dichloro-bis(triphenylphosphine) palladium(II)
Quantity
176 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Yield
100%

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